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Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitro-1H-pyrazole

Cat. No.: B082218 Get Quote

For researchers, scientists, and professionals in drug development, the precise structural

confirmation of novel compounds is a critical step. This guide provides a comparative

spectroscopic analysis for validating the structure of 3,5-Dimethyl-4-nitro-1H-pyrazole against

its parent compound, 3,5-dimethylpyrazole. By examining the expected and observed spectral

data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, a clear methodology for structural

elucidation is presented.

The introduction of a nitro group at the C4 position of the 3,5-dimethylpyrazole ring significantly

influences the molecule's electronic environment, leading to predictable shifts in its

spectroscopic signatures. This guide will detail these expected changes and provide the

foundational data for 3,5-dimethylpyrazole as a reference.

Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for 3,5-Dimethyl-4-nitro-1H-
pyrazole and the experimental data for the reference compound, 3,5-dimethylpyrazole.

Table 1: ¹H NMR Data (Predicted vs. Experimental)
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Compound
Chemical Shift
(ppm)

Multiplicity Assignment

3,5-Dimethyl-4-nitro-

1H-pyrazole

(Predicted)

~13.0 - 14.0 br s N-H

~2.5 - 2.7 s 2 x CH₃

3,5-Dimethylpyrazole

(Experimental)
~12.3 br s N-H

5.81 s C4-H

2.27 s 2 x CH₃

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

Compound Chemical Shift (ppm) Assignment

3,5-Dimethyl-4-nitro-1H-

pyrazole (Predicted)
~145 - 150 C3 & C5

~135 - 140 C4-NO₂

~12 - 15 2 x CH₃

3,5-Dimethylpyrazole

(Experimental)
144.5, 143.5 C3 & C5

105.1, 102.7 C4

11.6, 9.9 2 x CH₃

Table 3: IR Spectroscopy Data (Predicted vs. Experimental)
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Compound Frequency (cm⁻¹) Assignment

3,5-Dimethyl-4-nitro-1H-

pyrazole (Predicted)
~3100 - 3300 N-H stretch

~1550 & ~1350
Asymmetric & Symmetric NO₂

stretch

~2900 - 3000 C-H stretch (methyl)

3,5-Dimethylpyrazole

(Experimental)
~3200 - 2500

N-H stretch (broad, H-bonded)

[1]

~2900 - 3000 C-H stretch (methyl)

~1590 C=C stretch

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

Compound Molecular Ion (m/z)
Key Fragments
(Predicted/Observed)

3,5-Dimethyl-4-nitro-1H-

pyrazole (Predicted)
141.05 [M]⁺ [M-NO₂]⁺, [M-O]⁺

3,5-Dimethylpyrazole

(Experimental)
96.07 [M]⁺ [M-H]⁺, [M-CH₃]⁺

Experimental Protocols
Standard spectroscopic techniques are employed for the structural analysis of these

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a

300 or 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as

DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR)

spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total
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Reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) or

electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is used to

confirm the elemental composition.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of 3,5-
Dimethyl-4-nitro-1H-pyrazole.
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Click to download full resolution via product page

Workflow for Spectroscopic Validation

Discussion of Expected Spectral Features
The structural differences between 3,5-Dimethyl-4-nitro-1H-pyrazole and 3,5-

dimethylpyrazole lead to distinct spectroscopic features:

¹H NMR: The most significant difference is the absence of the C4-H proton signal (around

5.81 ppm) in the nitro-substituted compound. The electron-withdrawing nitro group is

expected to deshield the neighboring methyl protons and the N-H proton, causing their

signals to shift downfield compared to the parent pyrazole.

¹³C NMR: The C4 carbon, directly attached to the nitro group, will experience a strong

downfield shift. The signals for C3 and C5 will also be affected, likely shifting slightly

downfield due to the electronic influence of the nitro group.

IR Spectroscopy: The presence of the nitro group in 3,5-Dimethyl-4-nitro-1H-pyrazole will

be clearly indicated by two strong absorption bands corresponding to the asymmetric and

symmetric stretching vibrations of the N-O bonds, typically appearing around 1550 cm⁻¹ and

1350 cm⁻¹, respectively.

Mass Spectrometry: The molecular ion peak for 3,5-Dimethyl-4-nitro-1H-pyrazole is

expected at m/z 141, corresponding to its molecular weight. In contrast, 3,5-dimethylpyrazole

shows a molecular ion at m/z 96. Fragmentation patterns will also differ, with the nitro

compound likely showing a loss of NO₂ (46 amu).

By comparing the acquired spectra of a synthesized sample with the expected data and the

reference spectra of 3,5-dimethylpyrazole, researchers can confidently validate the structure of

3,5-Dimethyl-4-nitro-1H-pyrazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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